N-pentylethylenediamine
Overview
Description
N-pentylethylenediamine: is an organic compound with the molecular formula C7H18N2. It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by a pentyl group. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-pentylethylenediamine can be synthesized through the reaction of ethylenediamine with pentyl halides under basic conditions. The reaction typically involves the following steps:
Reactants: Ethylenediamine and pentyl halide (e.g., pentyl chloride or pentyl bromide).
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Anhydrous ethanol or methanol.
Reaction Conditions: The reaction is carried out at a temperature range of 50-80°C for several hours.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves:
Raw Materials: Ethylenediamine and pentyl halide.
Catalyst: Sodium hydroxide.
Reaction Conditions: The reaction is conducted at elevated temperatures (70-90°C) and pressures to enhance the reaction rate.
Purification: The product is purified through distillation and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-pentylethylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of pentylamide or pentyl nitrile.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted ethylenediamine derivatives.
Scientific Research Applications
Chemistry: N-pentylethylenediamine is used as a ligand in coordination chemistry to form metal complexes
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: In the industrial sector, this compound is used as a curing agent for epoxy resins and as an intermediate in the production of surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-pentylethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. For example, as an enzyme inhibitor, this compound can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
N-propylethylenediamine: Similar structure but with a propyl group instead of a pentyl group.
N-butylethylenediamine: Similar structure but with a butyl group instead of a pentyl group.
N,N-diphenylethylenediamine: Contains two phenyl groups instead of a pentyl group.
Uniqueness: N-pentylethylenediamine is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N'-pentylethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-2-3-4-6-9-7-5-8/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZOETUQJGUOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.